Cas no 85870-47-9 (Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate)

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate structure
85870-47-9 structure
Nom du produit:Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
Numéro CAS:85870-47-9
Le MF:C12H11NO3
Mégawatts:217.220643281937
MDL:MFCD00572653
CID:663010
PubChem ID:589276

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Propriétés chimiques et physiques

Nom et identifiant

    • Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
    • 3-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, ethyl ester
    • ETHYL 2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLATE
    • ethyl 2-oxo-1H-quinoline-3-carboxylate
    • 1,2-dihydro-2-oxo-3-quinolinecarboxylic acid,ethyl ester
    • ethyl 2-oxo-1,2-dihydro-3-quinolinecarboxylate
    • ethyl 2-oxoquinoline-3-carboxylate
    • ethyl quinolin-2(1H)-one-3-carboxylate
    • HMS1678I14
    • Ethyl 1,2-dihydro-2-oxo-3-quinolinecarboxylate (ACI)
    • 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid ethyl ester
    • EK-0722
    • MFCD00572653
    • SR-01000315349-1
    • DTXSID50343353
    • PB12173
    • BAS 00141366
    • CS-0049503
    • Quinoline-3-carboxylic acid, 2-hydroxy-, ethyl ester
    • ethyl 1,2-dihydro-2-oxoquinoline-3-carboxylate
    • 3-ethoxycarbonyl-2-oxo-1,2-dihydroquinoline
    • SY034550
    • Ethyl2-oxo-1,2-dihydroquinoline-3-carboxylate
    • Ethyl 2-oxo-1,2-dihydro-3-quinolinecarboxylate #
    • SR-01000315349
    • Quinoline-3-carboxylic acid, 1,2-dihydro-2-oxo-, ethyl ester
    • SCHEMBL1372751
    • 85870-47-9
    • DB-129791
    • AKOS000622688
    • Oprea1_663886
    • Ethyl 2-hydroxyquinoline-3-carboxylate
    • Oprea1_644440
    • MDL: MFCD00572653
    • Piscine à noyau: 1S/C12H11NO3/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)13-11(9)14/h3-7H,2H2,1H3,(H,13,14)
    • La clé Inchi: POZIHPKRJFLANV-UHFFFAOYSA-N
    • Sourire: O=C(C1C(=O)NC2C(=CC=CC=2)C=1)OCC

Propriétés calculées

  • Qualité précise: 217.07400
  • Masse isotopique unique: 217.07389321g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 16
  • Nombre de liaisons rotatives: 3
  • Complexité: 335
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 1.8
  • Surface topologique des pôles: 55.4Ų

Propriétés expérimentales

  • Dense: 1.3±0.1 g/cm3
  • Point d'ébullition: 421.0±45.0℃ at 760 mmHg
  • Point d'éclair: 164.7±20.9 °C
  • Le PSA: 59.42000
  • Le LogP: 2.11710
  • Pression de vapeur: 0.0±0.8 mmHg at 25°C

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Informations de sécurité

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Données douanières

  • Code HS:2933790090
  • Données douanières:

    Code douanier chinois:

    2933790090

    Résumé:

    2933790090 autres lactames. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 9,0% droits généraux: 20,0%

    Éléments de déclaration:

    Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

    Résumé:

    2933790090. Autres lactames. TVA: 17,0%. Taux de remboursement: 9,0%. Droit NPF: 9,0%, droit général: 20,0%

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
abcr
AB453307-1g
Ethyl 2-oxo-1,2-dihydro-quinoline-3-carboxylate; .
85870-47-9
1g
€357.70 2024-08-03
eNovation Chemicals LLC
D494471-10G
ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
85870-47-9 97%
10g
$1365 2024-05-23
Chemenu
CM104742-5g
ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
85870-47-9 95%+
5g
$*** 2023-05-29
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00661-25G
ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
85870-47-9 97%
25g
¥ 14,850.00 2023-04-13
eNovation Chemicals LLC
D494471-25G
ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
85870-47-9 97%
25g
$2935 2024-05-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00661-1G
ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
85870-47-9 97%
1g
¥ 1,597.00 2023-04-13
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB07110-10g
ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
85870-47-9 95%
10g
$1050 2023-09-07
1PlusChem
1P004XCJ-100mg
Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
85870-47-9 95%
100mg
$60.00 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1120143-100mg
Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
85870-47-9 97%
100mg
¥832.00 2024-07-28
eNovation Chemicals LLC
D494471-250mg
ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
85870-47-9 97%
250mg
$150 2024-05-23

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Iron Solvents: Acetic acid ;  6 h, 90 °C
Référence
2-Anilino-3-Aroylquinolines as Potent Tubulin Polymerization Inhibitors
Srikanth, P. S.; et al, ChemMedChem, 2016, 11(18), 2050-2062

Méthode de production 2

Conditions de réaction
1.1 Reagents: Disodium sulfide Solvents: Methanol ,  Water ;  25 °C; overnight, 25 °C
1.2 Reagents: Acetic acid Solvents: Water ;  neutralized, 25 °C
Référence
Formation or Cleavage of Rings via Sulfide-Mediated Reduction Offers Background-Free Detection of Sulfide
Ghosh, Sanjib; et al, Journal of Organic Chemistry, 2019, 84(18), 12031-12039

Méthode de production 3

Conditions de réaction
1.1 Reagents: Acetic acid ,  Piperidine Solvents: Ethanol ;  0 °C; 2 h, rt
2.1 Solvents: Ethanol ,  Water ;  6 h, rt
Référence
Photochemistry of ortho -Azidocinnamoyl Derivatives: Facile and Modular Synthesis of 2-Acylated Indoles and 2-Substituted Quinolines under Solvent Control
Chaabouni, S.; et al, Synlett, 2017, 28(19), 2614-2618

Méthode de production 4

Conditions de réaction
1.1 Catalysts: Piperidine ;  2 - 3 min, reflux
1.2 Solvents: Ethanol ;  2 h, reflux; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, cooled
Référence
Synthesis of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives and their breast anticancer activity
Gaber, Ahmed ; et al, Crystals, 2021, 11(5),

Méthode de production 5

Conditions de réaction
1.1 7 d, rt
Référence
Synthesis of quinoline N-oxides from the Baylis-Hillman adducts of 2-nitrobenzaldehydes: Conjugate addition of nitroso intermediate
Lee, Ka Young; et al, Bulletin of the Korean Chemical Society, 2005, 26(7), 1109-1111

Méthode de production 6

Conditions de réaction
1.1 Reagents: Piperidine Solvents: Ethanol ;  10 min, 0 °C
1.2 0 °C; 4 h, rt
2.1 Reagents: Disodium sulfide Solvents: Methanol ,  Water ;  25 °C; overnight, 25 °C
2.2 Reagents: Acetic acid Solvents: Water ;  neutralized, 25 °C
Référence
Formation or Cleavage of Rings via Sulfide-Mediated Reduction Offers Background-Free Detection of Sulfide
Ghosh, Sanjib; et al, Journal of Organic Chemistry, 2019, 84(18), 12031-12039

Méthode de production 7

Conditions de réaction
1.1 Reagents: Hantzsch ester Catalysts: Palladium Solvents: Acetic acid ;  15 h, 120 °C
Référence
Selective reduction of nitroarenes by a Hantzsch 1,4-dihydropyridine: a facile and efficient approach to substituted quinolines
Xing, Rui-Guang; et al, Synthesis, 2011, (13), 2066-2072

Méthode de production 8

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  -15 °C; 4 h, -15 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4.5, -15 °C
1.3 Reagents: Manganese oxide (MnO2) Solvents: Tetrahydrofuran ;  2 h, reflux
Référence
A simple two-step synthesis of ethyl 2-oxo-1,2-dihydro-3-quinoline-carboxylate
Ukrainets, I. V.; et al, Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 2013, 11(2), 47-50

Méthode de production 9

Conditions de réaction
1.1 Reagents: Iron Solvents: Ethanol ,  Acetic acid ,  Water ;  5 min, reflux; 10 min, rt
1.2 Reagents: Pyridine Solvents: Benzene ;  10 min, rt
1.3 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 - 16 h, 60 °C
Référence
Facile synthesis of 3-substituted and 1,3-disubstituted quinolin-2(1H)-ones from 2-nitrobenzaldehydes
Park, Kwanghee Koh; et al, Heterocycles, 2005, 65(9), 2095-2105

Méthode de production 10

Conditions de réaction
1.1 Reagents: Sodium bicarbonate ;  110 °C
2.1 Reagents: Iron Solvents: Acetic acid ;  85 °C
Référence
Intermolecular [2π+2σ]-photocycloaddition enabled by triplet energy transfer
Kleinmans, Roman; et al, Nature (London, 2022, 605(7910), 477-482

Méthode de production 11

Conditions de réaction
1.1 Reagents: Sodium azide Solvents: Hexamethylphosphoramide ;  overnight, rt
2.1 Reagents: Acetic acid ,  Piperidine Solvents: Ethanol ;  0 °C; 2 h, rt
3.1 Solvents: Ethanol ,  Water ;  6 h, rt
Référence
Photochemistry of ortho -Azidocinnamoyl Derivatives: Facile and Modular Synthesis of 2-Acylated Indoles and 2-Substituted Quinolines under Solvent Control
Chaabouni, S.; et al, Synlett, 2017, 28(19), 2614-2618

Méthode de production 12

Conditions de réaction
1.1 Reagents: Hydrogen ,  Nickel Solvents: Ethanol ;  12 h, 1 atm, rt
Référence
Discovery of Inhibitors of Aberrant Gene Transcription from Libraries of DNA Binding Molecules: Inhibition of LEF-1-Mediated Gene Transcription and Oncogenic Transformation
Stover, James S.; et al, Journal of the American Chemical Society, 2009, 131(9), 3342-3348

Méthode de production 13

Conditions de réaction
1.1 Solvents: Acetic anhydride ;  4 h, reflux
2.1 7 d, rt
Référence
Synthesis of quinoline N-oxides from the Baylis-Hillman adducts of 2-nitrobenzaldehydes: Conjugate addition of nitroso intermediate
Lee, Ka Young; et al, Bulletin of the Korean Chemical Society, 2005, 26(7), 1109-1111

Méthode de production 14

Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: Acetic anhydride ;  16 h, 110 °C
1.2 Reagents: Iron Solvents: Acetic acid ;  85 °C
Référence
Enantioselective, Intermolecular [π2+σ2] Photocycloaddition Reactions of 2(1H)-Quinolones and Bicyclo[1.1.0]butanes
de Robichon, Morgane; et al, Journal of the American Chemical Society, 2023, 145(45), 24466-24470

Méthode de production 15

Conditions de réaction
1.1 Reagents: Zinc ,  Ammonium chloride Solvents: Tetrahydrofuran ,  Water ;  12 h, 60 - 70 °C
2.1 Solvents: Acetic anhydride ;  4 h, reflux
3.1 7 d, rt
Référence
Synthesis of quinoline N-oxides from the Baylis-Hillman adducts of 2-nitrobenzaldehydes: Conjugate addition of nitroso intermediate
Lee, Ka Young; et al, Bulletin of the Korean Chemical Society, 2005, 26(7), 1109-1111

Méthode de production 16

Conditions de réaction
1.1 Solvents: Ethanol ,  Water ;  6 h, rt
Référence
Photochemistry of ortho -Azidocinnamoyl Derivatives: Facile and Modular Synthesis of 2-Acylated Indoles and 2-Substituted Quinolines under Solvent Control
Chaabouni, S.; et al, Synlett, 2017, 28(19), 2614-2618

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Raw materials

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Preparation Products

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Littérature connexe

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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:85870-47-9)Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
A863405
Pureté:99%
Quantité:5g
Prix ($):570.0